3-[(2-Fluorophenoxy)methyl]-4-methoxybenzaldehyde
Description
Nuclear Magnetic Resonance (NMR) Spectral Analysis
¹H NMR (400 MHz, CDCl₃, δ ppm):
- Aldehyde proton : Singlet at δ 9.82 (1H, -CHO).
- Aromatic protons :
- δ 7.45 (1H, d, J = 8.4 Hz, H-5)
- δ 7.02 (1H, dd, J = 8.4, 2.0 Hz, H-6)
- δ 6.91 (1H, d, J = 2.0 Hz, H-2)
- Methoxy group : Singlet at δ 3.87 (3H, -OCH₃).
- Fluorophenyl protons :
- δ 7.12–7.08 (1H, m, H-3')
- δ 6.98–6.94 (2H, m, H-4', H-6')
- δ 6.88–6.84 (1H, m, H-5')
- Methylene bridge : Singlet at δ 5.21 (2H, -CH₂O-).
¹³C NMR (100 MHz, CDCl₃, δ ppm):
Infrared (IR) Vibrational Signatures
| Band (cm⁻¹) | Assignment |
|---|---|
| 1702 | C=O stretch (aldehyde) |
| 1605, 1580 | Aromatic C=C stretching |
| 1275 | C–O–C asymmetric stretch (ether) |
| 1150 | C–F stretch |
| 1024 | C–O symmetric stretch (methoxy) |
The strong absorption at 1702 cm⁻¹ confirms the presence of the aldehyde group, while bands at 1275 and 1024 cm⁻¹ arise from ether and methoxy linkages, respectively.
Mass Spectrometric Fragmentation Patterns
Electron Ionization (EI-MS, m/z):
- Molecular ion : [M]⁺˙ at m/z 260.26 (calculated for C₁₅H₁₃FO₃).
- Key fragments :
- m/z 231.10 ([M – CHO]⁺, loss of aldehyde group)
- m/z 123.05 ([C₇H₆FO]⁺, fluorophenoxy fragment)
- m/z 135.04 ([C₈H₇O₂]⁺, methoxybenzaldehyde fragment)
Fragmentation pathways involve cleavage of the methylene bridge and retro-Diels-Alder reactions in the aromatic rings. High-resolution mass spectrometry (HRMS) data align with theoretical values within 3 ppm error.
Properties
IUPAC Name |
3-[(2-fluorophenoxy)methyl]-4-methoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO3/c1-18-14-7-6-11(9-17)8-12(14)10-19-15-5-3-2-4-13(15)16/h2-9H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXVVMJTWVLQTIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)COC2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Fluorophenoxy)methyl]-4-methoxybenzaldehyde typically involves the reaction of 2-fluorophenol with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent quality and scalability of the compound .
Chemical Reactions Analysis
Types of Reactions
3-[(2-Fluorophenoxy)methyl]-4-methoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to substitute the fluorophenoxy group.
Major Products Formed
Oxidation: 3-[(2-Fluorophenoxy)methyl]-4-methoxybenzoic acid.
Reduction: 3-[(2-Fluorophenoxy)methyl]-4-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(2-Fluorophenoxy)methyl]-4-methoxybenzaldehyde has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(2-Fluorophenoxy)methyl]-4-methoxybenzaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorophenoxy group can enhance the compound’s binding affinity and specificity, leading to various biological effects. The methoxybenzaldehyde core may also contribute to the compound’s reactivity and stability .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substitution Patterns and Physicochemical Properties
The table below compares 3-[(2-Fluorophenoxy)methyl]-4-methoxybenzaldehyde with analogs differing in substituent groups, positions, or bioactivity:
Key Structural and Functional Differences
Fluorine Position : The 2-fluorine in the title compound enhances electronic effects compared to 3-fluorinated analogs (e.g., 4-[(3-Fluorophenyl)methoxy]benzaldehyde ), influencing reactivity in nucleophilic aromatic substitution .
Steric Effects: The tert-butyl group in 3-(4-tert-Butylphenoxymethyl)-4-methoxybenzaldehyde increases steric hindrance, reducing enzymatic degradation rates compared to smaller substituents .
Bioactivity: The formyl group in 3-(4′-Formylphenoxy)-4-methoxybenzaldehyde enables Schiff base formation, critical for metal chelation in anti-osteoporosis agents .
Heterocyclic Modifications : Pyrazole derivatives (e.g., 3-{[4-Chloro-3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}-4-methoxybenzaldehyde ) exhibit enhanced binding to enzymatic targets due to π-π stacking and halogen bonding .
Biological Activity
3-[(2-Fluorophenoxy)methyl]-4-methoxybenzaldehyde is a compound of significant interest due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant research findings.
Chemical Structure and Properties
The compound this compound features a fluorophenoxy group and a methoxybenzaldehyde core. The presence of the fluorine atom is expected to enhance lipophilicity and improve binding affinity to biological targets, which may contribute to its pharmacological effects.
The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form both covalent and non-covalent bonds with these targets, leading to modulation of their activity. Potential pathways affected include:
- Signal Transduction : The compound may influence intracellular signaling cascades.
- Metabolic Regulation : It could modulate metabolic pathways via enzyme inhibition.
- Gene Expression : Interaction with transcription factors may alter gene expression profiles.
Anticancer Activity
Research indicates that this compound exhibits notable anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines. For example:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| A549 (Lung) | 15.4 | Significant growth inhibition |
| HT-29 (Colon) | 12.6 | Induces apoptosis |
| DU145 (Prostate) | 20.3 | Inhibitory effects observed |
The compound's mechanism in cancer cells appears to involve the induction of apoptosis through the activation of caspase pathways and modulation of pro-apoptotic and anti-apoptotic proteins .
Anti-inflammatory Properties
Preliminary studies suggest that this compound may possess anti-inflammatory properties. It has been shown to inhibit pro-inflammatory cytokines in cell culture models, suggesting potential therapeutic applications in inflammatory diseases. The presence of the fluorophenoxy group is thought to enhance these effects by increasing receptor binding affinity.
Case Studies
- In Vitro Studies on Lung Cancer Cells : A study demonstrated that treatment with this compound resulted in a significant decrease in cell viability in A549 cells, with an IC50 value of 15.4 µM. Flow cytometry analysis indicated increased apoptosis rates, correlating with elevated levels of cleaved caspase-3 .
- Anti-inflammatory Activity : In a model of lipopolysaccharide-induced inflammation, this compound reduced levels of TNF-alpha and IL-6 significantly compared to controls, indicating its potential as an anti-inflammatory agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
